molecular formula C29H51NO2 B12606611 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 643755-22-0

3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12606611
CAS No.: 643755-22-0
M. Wt: 445.7 g/mol
InChI Key: IKPAJOBBPNXDGP-UHFFFAOYSA-N
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Description

3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is a Schiff base derivative featuring a cyclohexa-2,4-dien-1-one core substituted with a decyloxy (C₁₀H₂₁O) group at position 3 and a dodecylamino (C₁₂H₂₅N) group at position 6. The long alkyl chains in this compound are expected to significantly influence its solubility, thermal stability, and molecular packing compared to analogs with polar or aromatic substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.

    Introduction of the decyloxy group: This step involves the alkylation of the cyclohexa-2,4-dien-1-one core with a decyl halide in the presence of a base such as potassium carbonate.

    Addition of the dodecylamino group: The final step involves the reaction of the intermediate product with dodecylamine under reflux conditions to introduce the dodecylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or alkoxide ions replace the decyloxy or dodecylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in water, sodium methoxide in methanol.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and delivery systems.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and surfactants.

Mechanism of Action

The mechanism of action of 3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, and membranes. The compound’s decyloxy and dodecylamino groups allow it to insert into lipid bilayers, affecting membrane fluidity and function. Additionally, it can bind to specific proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Notable Properties
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Nitro (4), Hydroxy (2), Methyl (5) 272.26 –NO₂, –OH, –CH₃ Intramolecular N–H⋯O hydrogen bonds; O–H⋯O dimerization in crystals
(Z)-3-Benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one Benzyloxy (3), Hydroxy (2), Methyl (5) 352.39 –OCH₂C₆H₅, –OH Helical chains via O–H⋯O bonds; Z-conformation
2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one Br (2,4), Quinolinylamino (6) 449.09 –Br, –NH–C₉H₆N Halogenated aromatic interactions; potential coordination chemistry
Target Compound Decyloxy (3), Dodecylamino (6) ~500 (estimated) –OC₁₀H₂₁, –NH–C₁₂H₂₅ Predominant van der Waals interactions; hydrophobic character

Key Observations :

  • Polar vs. Nonpolar Substituents: Analogs with –NO₂ or –OH groups exhibit strong hydrogen bonding (e.g., O–H⋯O dimers in ), whereas the target compound’s long alkyl chains likely suppress hydrogen bonding, favoring hydrophobic interactions .
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~500 vs. 272–450 for analogs) and nonpolar substituents suggest reduced solubility in polar solvents compared to nitro- or hydroxy-substituted analogs .
  • Conformational Flexibility : The Z-conformation observed in benzyloxy analogs may also apply to the target compound, but steric effects from longer alkyl chains could alter dihedral angles.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Melting Point (K)
6-[(2-Hydroxy-5-methylanilino)... (Nitro) Monoclinic P21/c a=6.55, b=7.62, c=25.62, β=96.2 536
Target Compound (Speculative) Triclinic P-1 a>25 (estimated), larger volume <500 (estimated)

Notes:

  • The nitro-substituted analog forms a planar molecular structure with tight packing due to hydrogen bonds .
  • The target compound’s bulky alkyl chains likely result in larger unit cells and lower melting points due to weaker intermolecular forces .

Hydrogen Bonding and Molecular Packing

  • Nitro/Hydroxy Analogs : Intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize crystal lattices .
  • Target Compound : Van der Waals interactions and alkyl chain interdigitation dominate, reducing crystallinity compared to polar analogs .

Biological Activity

3-(Decyloxy)-6-[(dodecylamino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a cyclohexadiene core and is characterized by the presence of decyloxy and dodecylamino substituents, which contribute to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C29H51NO2C_{29}H_{51}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity allows for various interactions with biological systems, making it a candidate for pharmacological studies.

PropertyValue
Molecular Formula C29H51NO2
Molecular Weight 451.72 g/mol
IUPAC Name This compound
CAS Number Not specified

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be attributed to its ability to interact with specific cellular proteins that regulate inflammation.

Antioxidant Activity

Oxidative stress plays a significant role in various diseases, including neurodegenerative disorders. The compound's antioxidant properties may help mitigate oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms. This effect has been linked to its structural features, particularly the presence of the dodecylamino group.

Neuroprotective Properties

In studies involving neuronal cell lines, such as SH-SY5Y cells, this compound demonstrated protective effects against apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The compound was found to reverse the Bcl-2/Bax ratio, promoting cell survival under stress conditions .

The mechanism through which this compound exerts its biological effects involves interactions with various molecular targets within cells:

  • Modulation of Enzyme Activity : The compound may influence the activity of enzymes involved in inflammatory processes and apoptosis.
  • Regulation of Protein Expression : By altering the expression levels of key proteins such as Bcl-2 and Bax, it can shift the balance towards cell survival.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Neuroprotective Study : A study demonstrated that a related compound significantly reduced apoptosis in neuronal cells exposed to Aβ peptides by modulating mitochondrial pathways .
  • Inflammation Modulation : Another investigation highlighted its potential to inhibit nitric oxide production in macrophages, suggesting anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Properties

CAS No.

643755-22-0

Molecular Formula

C29H51NO2

Molecular Weight

445.7 g/mol

IUPAC Name

5-decoxy-2-(dodecyliminomethyl)phenol

InChI

InChI=1S/C29H51NO2/c1-3-5-7-9-11-13-14-15-17-19-23-30-26-27-21-22-28(25-29(27)31)32-24-20-18-16-12-10-8-6-4-2/h21-22,25-26,31H,3-20,23-24H2,1-2H3

InChI Key

IKPAJOBBPNXDGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN=CC1=C(C=C(C=C1)OCCCCCCCCCC)O

Origin of Product

United States

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